molecular formula C26H39N7O10 B14205160 L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine CAS No. 823233-56-3

L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine

Cat. No.: B14205160
CAS No.: 823233-56-3
M. Wt: 609.6 g/mol
InChI Key: VOAFLTMGMRGYOX-PWCCBTNGSA-N
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Description

L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine is a complex peptide compound composed of multiple amino acids. It is a part of a larger class of bioactive peptides that play significant roles in various biological processes. This compound is particularly noted for its involvement in biochemical pathways and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high efficiency and purity. The process is optimized to minimize side reactions and maximize yield. Additionally, biotechnological methods such as recombinant DNA technology can be employed to produce the peptide in microbial systems.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups, such as converting disulfide bonds to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reducing Agents: Dithiothreitol (DTT) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reagents: Various alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced peptides with free thiol groups, and substituted peptides with altered functional groups.

Scientific Research Applications

L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and modification.

    Biology: The peptide is involved in studying protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications in treating metabolic disorders and as a drug delivery system.

    Industry: The peptide is used in the development of biosensors and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist, altering the signaling pathways involved in metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl- (Semaglutide intermediate P29)
  • L-alanyl-L-glutamine dipeptide

Uniqueness

L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications set it apart from other similar peptides.

Properties

CAS No.

823233-56-3

Molecular Formula

C26H39N7O10

Molecular Weight

609.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C26H39N7O10/c1-13(35)21(33-22(38)15(27)12-34)25(41)32-18(11-14-5-3-2-4-6-14)24(40)30-16(7-9-19(28)36)23(39)31-17(26(42)43)8-10-20(29)37/h2-6,13,15-18,21,34-35H,7-12,27H2,1H3,(H2,28,36)(H2,29,37)(H,30,40)(H,31,39)(H,32,41)(H,33,38)(H,42,43)/t13-,15+,16+,17+,18+,21+/m1/s1

InChI Key

VOAFLTMGMRGYOX-PWCCBTNGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)N)O

Origin of Product

United States

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